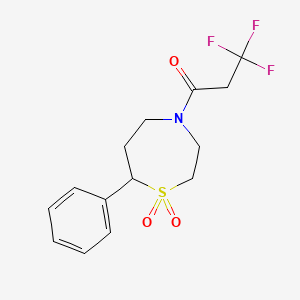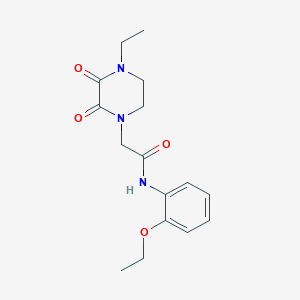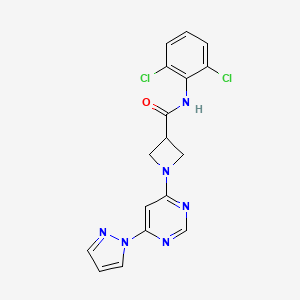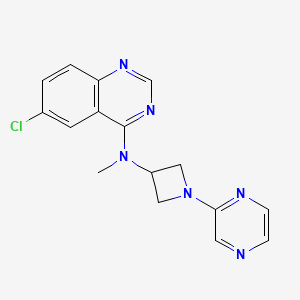
6-Methylquinolin-1-ium-1-olate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylquinolin-1-ium-1-olate hydrate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 6-MQ or 6-Methylquinolinium-1-olate hydrate and is a yellow crystalline powder.
Mecanismo De Acción
The mechanism of action of 6-Methylquinolin-1-ium-1-olate hydrate is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in cell signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the level of acetylcholine in the brain, which can improve cognitive function. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition can lead to a decrease in skin pigmentation.
Biochemical and Physiological Effects:
6-Methylquinolin-1-ium-1-olate hydrate has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage. It has also been shown to possess antimicrobial properties, which can inhibit the growth of bacteria and fungi. In addition, it has been shown to possess antitumor properties, which can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-Methylquinolin-1-ium-1-olate hydrate in lab experiments is its potential use as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-Methylquinolin-1-ium-1-olate hydrate. One direction is the further study of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another direction is the further study of its potential use as a fluorescent probe for the detection of metal ions. Additionally, the development of more efficient synthesis methods and the study of its potential use in other fields, such as materials science, are also potential future directions.
Métodos De Síntesis
The synthesis of 6-Methylquinolin-1-ium-1-olate hydrate involves the reaction of 6-methylquinoline with potassium hydroxide and carbon dioxide. The reaction takes place in methanol and water and is followed by the addition of hydrochloric acid to the mixture. The resulting precipitate is then washed with water and dried to obtain 6-Methylquinolin-1-ium-1-olate hydrate in its pure form.
Aplicaciones Científicas De Investigación
6-Methylquinolin-1-ium-1-olate hydrate has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and antioxidant properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
6-methyl-1-oxidoquinolin-1-ium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.H2O/c1-8-4-5-10-9(7-8)3-2-6-11(10)12;/h2-7H,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBYOVVYJVKTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=CC=C2)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinolin-1-ium-1-olate hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2618624.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2618627.png)



![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618633.png)
![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2618636.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2618638.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2618640.png)
![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2618642.png)


![6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2618646.png)